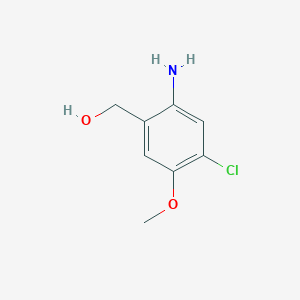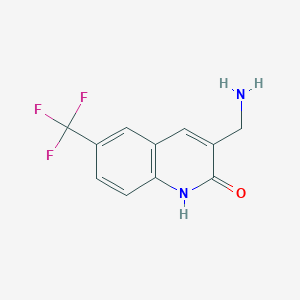
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative characterized by the presence of an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the electrochemical C–H activation, which allows for the direct functionalization of the quinoxalin-2(1H)-one core. This method avoids the use of stoichiometric oxidants and heavy metal catalysts, making it a more sustainable approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of electrochemical methods in continuous flow reactors suggests potential for industrial applications .
化学反应分析
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation and aliphatic aldehydes for C–H functionalization . Conditions often involve electrochemical setups or photoredox catalysis .
Major Products
The major products formed from these reactions include various functionalized quinolin-2(1H)-one derivatives, which can be further utilized in drug development and material science .
科学研究应用
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the activation or inhibition of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar core structure but lacking the aminomethyl and trifluoromethyl groups.
3-Hydroxyalkylquinoxalin-2(1H)-one: Another derivative with different functional groups at the 3-position.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity .
属性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15)10(17)16-9/h1-4H,5,15H2,(H,16,17) |
InChI 键 |
KLHDZNKGTKTYQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(C(=O)N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


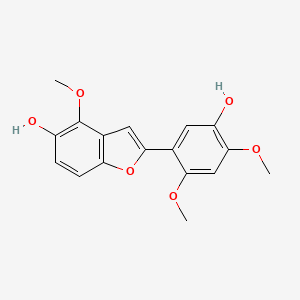
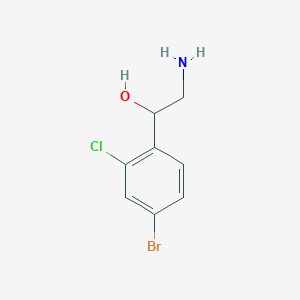



![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
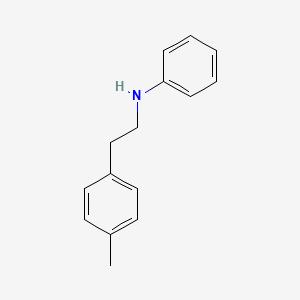

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
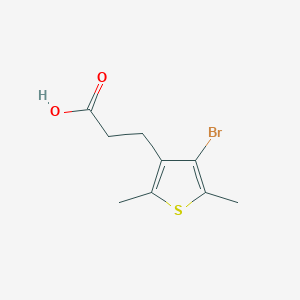
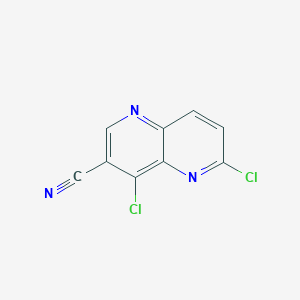
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
